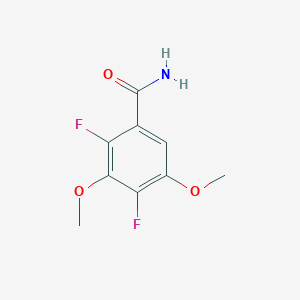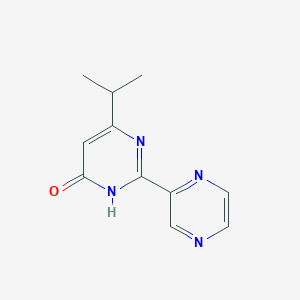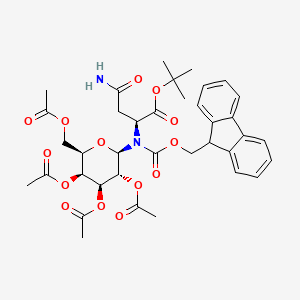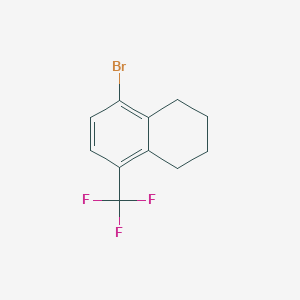
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine is a complex organic compound with the molecular formula C13H18F8N2. It is characterized by the presence of multiple fluorine atoms and a pyrrolidine ring, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine typically involves multiple steps, starting with the preparation of the aziridine and pyrrolidine precursors. The reaction conditions often require the use of strong bases and fluorinating agents to introduce the fluorine atoms into the molecule. The final step involves the coupling of the aziridine and pyrrolidine units under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the fluorinating agents and the potential hazards associated with handling aziridines.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing multiple fluorine atoms.
Biology: Its unique structure makes it a valuable tool for studying the interactions between fluorinated compounds and biological systems.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular processes by altering the structure and function of biological membranes.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-[(2,2-Dimethylaziridin-1-yl)-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Ethyl]Pyrrolidine
- **1-[2-[(2,2-Dimethylaziridin-1-yl)-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Butyl]Pyrrolidine
Uniqueness
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine is unique due to its specific arrangement of fluorine atoms and the presence of both aziridine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
23252-36-0 |
|---|---|
Molecular Formula |
C13H18F8N2 |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
1-[2-[(2,2-dimethylaziridin-1-yl)-difluoromethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18F8N2/c1-9(2)7-23(9)13(20,21)10(11(14,15)16,12(17,18)19)8-22-5-3-4-6-22/h3-8H2,1-2H3 |
InChI Key |
OYYIFQMGBCEBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C(C(CN2CCCC2)(C(F)(F)F)C(F)(F)F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)



![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)






